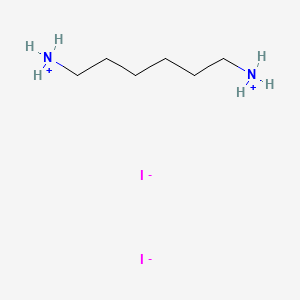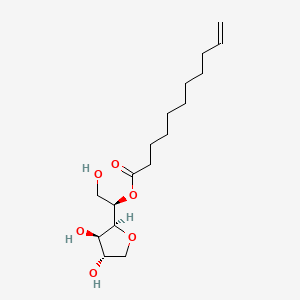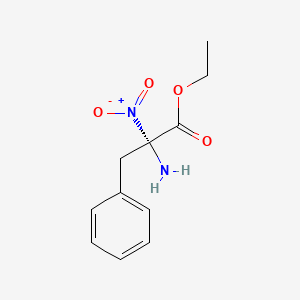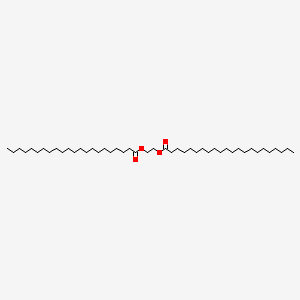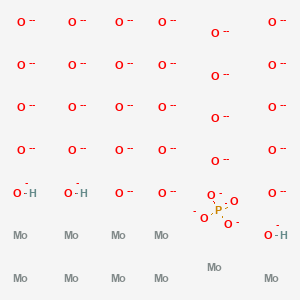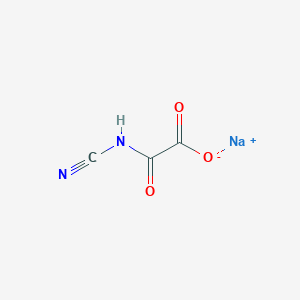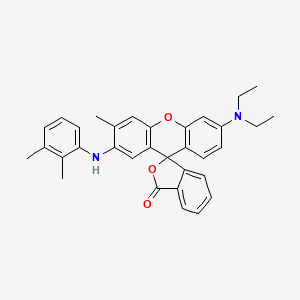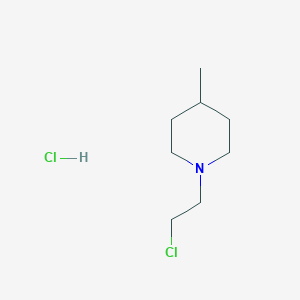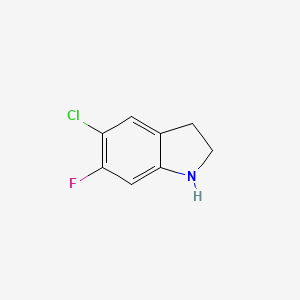
5-氯-6-氟吲哚啉
描述
5-Chloro-6-fluoroindoline is a chemical compound with the molecular formula C8H7ClFN . It has a molecular weight of 171.6 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoroindoline consists of an indoline core with a chlorine atom at the 5th position and a fluorine atom at the 6th position . The InChI code for this compound is 1S/C8H7ClFN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h3-4,11H,1-2H2 .
Physical And Chemical Properties Analysis
作用机制
Target of Action
5-Chloro-6-fluoroindoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological and clinical applications of the compound .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 5-Chloro-6-fluoroindoline, affect various biochemical pathways. For instance, they have been found to inhibit the replication of certain viruses, reduce inflammation, and prevent the growth of cancer cells . The downstream effects of these actions can include the reduction of symptoms in various diseases and conditions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Chloro-6-fluoroindoline’s action depend on the specific biological activity being exerted. For example, in its antiviral activity, the compound may prevent the replication of the virus within the cell . In its anticancer activity, it may prevent the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-fluoroindoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
实验室实验的优点和局限性
One advantage of 5-Chloro-6-fluoroindoline for lab experiments is its versatility as a starting material for the synthesis of other heterocyclic compounds. This compound is relatively easy to synthesize and can be used in a variety of reactions to produce a wide range of products. However, one limitation of 5-Chloro-6-fluoroindoline is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the study of 5-Chloro-6-fluoroindoline. One direction is the further exploration of its potential as an anticancer agent. More studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another direction is the development of new synthetic routes for the production of 5-Chloro-6-fluoroindoline and related compounds. Finally, the use of 5-Chloro-6-fluoroindoline as a building block for the synthesis of new materials and compounds should also be explored.
科学研究应用
化学性质
“5-氯-6-氟吲哚啉” 的 CAS 号为 205584-67-4,分子量为 171.6 . 它是一种固体物质,应储存在 4°C 并避光保存 .
生物应用
吲哚衍生物,例如“5-氯-6-氟吲哚啉”,已被用作生物活性化合物,用于治疗人体中的各种疾病 . 它们在治疗癌细胞和微生物方面显示出潜力 .
天然产物中的作用
吲哚是天然产物中重要的杂环体系 . 它们在细胞生物学中起着至关重要的作用 . 天然和合成的吲哚都表现出多种生物学上重要的性质 .
生物碱的合成
吲哚,包括“5-氯-6-氟吲哚啉”,是在某些生物碱中普遍存在的结构单元 . 以吲哚作为某些生物碱中结构单元的构建,一直是近年来研究的重点 .
在有机化学中的应用
“5-氯-6-氟吲哚啉” 用于合成新型氟化吲哚衍生物 . 这些衍生物是在微波照射下,借助铜催化剂合成的 .
工业应用
安全和危害
5-Chloro-6-fluoroindoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
生化分析
Biochemical Properties
5-Chloro-6-fluoroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to alterations in metabolic pathways. Additionally, 5-Chloro-6-fluoroindoline has shown binding affinity to certain proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Chloro-6-fluoroindoline on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-6-fluoroindoline can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, 5-Chloro-6-fluoroindoline impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, 5-Chloro-6-fluoroindoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair . This inhibition results in DNA damage and subsequent cell death. Additionally, 5-Chloro-6-fluoroindoline can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-6-fluoroindoline in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have shown that 5-Chloro-6-fluoroindoline can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-fluoroindoline vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, 5-Chloro-6-fluoroindoline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-Chloro-6-fluoroindoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 5-Chloro-6-fluoroindoline within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been found to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . This interaction affects the compound’s localization and accumulation within cells, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-Chloro-6-fluoroindoline is critical for its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 5-Chloro-6-fluoroindoline is essential for its role in modulating gene expression and inducing DNA damage .
属性
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSUJDEJYVNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657785 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935272-19-8 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



